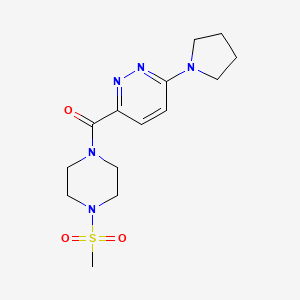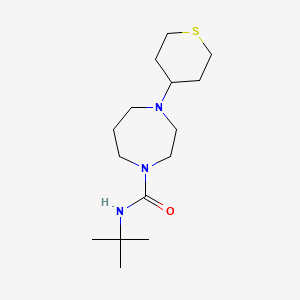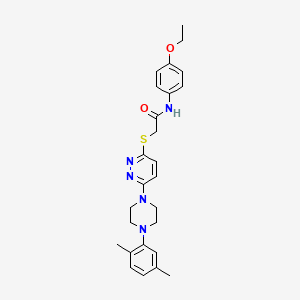![molecular formula C12H10Cl2N2O B2651836 2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one CAS No. 1304083-48-4](/img/structure/B2651836.png)
2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are known for their substantial pharmacological and biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions (MCRs), which are one-pot syntheses of complex molecules . These reactions are often carried out under solvent-free conditions, which can decrease reaction time, increase yields, and simplify work-up . For example, dihydropyrano[2,3-c]pyrazoles have been synthesized via a reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms . Further analysis of the molecular structure would require more specific data or computational modeling .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be influenced by various factors such as temperature, molar ratios of reactants, flow rate, and residence time . For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would require more specific data for a comprehensive analysis. Pyrazoles are generally known to be weak bases .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
- Synthesis Techniques: The compound is often synthesized via cyclocondensation reactions, showcasing high regioselectivity and yields. This method emphasizes reducing reaction times through techniques like ultrasound irradiation (Machado et al., 2011).
- Molecular Docking Studies: Molecular docking studies indicate potential as anticancer and antimicrobial agents. This includes exploration into novel biologically potent heterocyclic compounds with integrated active heterocyclic entities (Katariya et al., 2021).
Photophysical and Electrochemical Studies
- Light Emitting Properties: Studies on pyrazolinopiperidines derivatives, which include the 2-(2,4-dichlorophenyl) variant, reveal significant green fluorescence. This is crucial for applications in photophysical and electrochemical fields (Easwaramoorthi et al., 2013).
- Electrochemical Studies: Research on Cu(II) complexes with related pyrazolone ligands highlights the importance of structural geometry in electrochemical behaviors (Nakum & Jadeja, 2018).
Antimicrobial Potential
- Antibacterial Activities: The compound's derivatives have shown effectiveness as DNA gyrase inhibitors, indicating potent antibacterial activity against resistant strains of bacteria (Tanitame et al., 2005).
Additional Applications
- Antitubercular Activity: Novel derivatives of the compound demonstrated significant antitubercular activity against Mycobacterium tuberculosis. However, they exhibited poor antioxidant activity (Prathap et al., 2014).
- Spectroscopic Analysis: Comprehensive spectroscopic analysis, including DFT and UV-Vis spectrum analysis, contributes to understanding the compound's electronic properties, stability, and antimicrobial potential (Sivakumar et al., 2021).
Zukünftige Richtungen
The future directions for “2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one” could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-7-4-5-11(9(14)6-7)16-12(17)8-2-1-3-10(8)15-16/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKBKOBMKVTKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1304083-48-4 |
Source


|
| Record name | 2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2651755.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2651759.png)
![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)

![1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2651773.png)


![2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2651776.png)